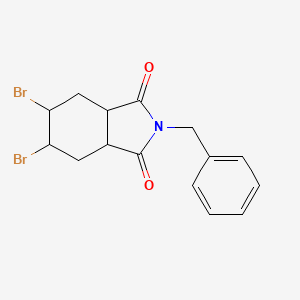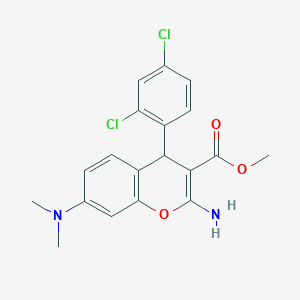![molecular formula C16H23N3O3 B12494794 4-[1-(3-Nitrobenzyl)piperidin-4-yl]morpholine](/img/structure/B12494794.png)
4-[1-(3-Nitrobenzyl)piperidin-4-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1-[(3-NITROPHENYL)METHYL]PIPERIDIN-4-YL}MORPHOLINE is a complex organic compound that features both piperidine and morpholine moieties. These structures are known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(3-NITROPHENYL)METHYL]PIPERIDIN-4-YL}MORPHOLINE typically involves multiple steps, starting with the preparation of the piperidine and morpholine intermediates. One common method involves the reaction of 3-nitrobenzyl chloride with piperidine under basic conditions to form the 1-(3-nitrobenzyl)piperidine intermediate. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-{1-[(3-NITROPHENYL)METHYL]PIPERIDIN-4-YL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, base (e.g., sodium hydride)
Cyclization: Acidic or basic catalysts, elevated temperatures
Major Products Formed
Reduction: 4-{1-[(3-AMINOPHENYL)METHYL]PIPERIDIN-4-YL}MORPHOLINE
Substitution: Various N-substituted derivatives
Cyclization: Polycyclic compounds with enhanced biological activity
Wissenschaftliche Forschungsanwendungen
4-{1-[(3-NITROPHENYL)METHYL]PIPERIDIN-4-YL}MORPHOLINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antidiabetic and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-{1-[(3-NITROPHENYL)METHYL]PIPERIDIN-4-YL}MORPHOLINE involves its interaction with specific molecular targets. For instance, it may act as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), enhancing its activity and leading to improved glucose regulation . The compound’s nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine: Known for its antidiabetic activity.
(4-Nitrophenyl)(piperidin-1-yl)methanone: Shares structural similarities and is used in various chemical syntheses.
Uniqueness
4-{1-[(3-NITROPHENYL)METHYL]PIPERIDIN-4-YL}MORPHOLINE is unique due to its dual piperidine and morpholine moieties, which confer distinct chemical and biological properties. Its ability to modulate specific biological targets makes it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C16H23N3O3 |
|---|---|
Molekulargewicht |
305.37 g/mol |
IUPAC-Name |
4-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C16H23N3O3/c20-19(21)16-3-1-2-14(12-16)13-17-6-4-15(5-7-17)18-8-10-22-11-9-18/h1-3,12,15H,4-11,13H2 |
InChI-Schlüssel |
LQOROOAFJJOXQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine](/img/structure/B12494720.png)

![4-chloro-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B12494726.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12494731.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12494739.png)

![4-chloro-N-{[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B12494749.png)

![3-(4-chlorophenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12494755.png)
![tert-butyl (1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B12494764.png)

![N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B12494771.png)
![N-(4-sulfamoylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanamide](/img/structure/B12494783.png)
![2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B12494800.png)
